![molecular formula C20H18N2O5S2 B2860707 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097867-24-6](/img/structure/B2860707.png)
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a common moiety in many bioactive compounds . It also contains a bis(thiophen-2-yl)ethyl group, which is a common structure in organic electronics due to its good charge transport properties.
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzodioxin and the thiophene rings, which could result in interesting electronic properties. The presence of the hydroxy group could also introduce hydrogen bonding, affecting the compound’s solubility and intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The conjugated system could result in a relatively low band gap, making it potentially useful in organic electronics. The hydroxy group could affect its solubility in different solvents .Scientific Research Applications
Electrochromic Materials
Compounds incorporating thiophene units, similar to those found in the target compound, have been extensively studied for their electrochromic properties. Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and thiophene units, investigating their electrochromic properties. These materials exhibit significant potential for application in smart windows, displays, and other electrochromic devices due to their ability to change color in response to electrical stimulation (Aydın & Kaya, 2013).
Anticancer Activity
Compounds with structures analogous to the target molecule have demonstrated anticancer activity. Nammalwar et al. (2010) outlined the synthesis of a major metabolite of a compound showing strong anticancer activity, indicating the potential for structural analogs to act as active agents in cancer treatment. This suggests that compounds with similar structural features could be explored for their anticancer properties (Nammalwar et al., 2010).
Cognitive Enhancers
Thiophene derivatives, akin to the structural components of the target compound, have been evaluated for neuroprotective and cognitive-enhancing effects. Phuagphong et al. (2004) investigated T-588, a cognitive enhancer, and its protective effects against cytotoxicity in cultured astrocytes, suggesting the potential of thiophene-containing compounds in developing treatments for neurodegenerative diseases and cognitive disorders (Phuagphong et al., 2004).
Polymer Solar Cells
Conjugated polyelectrolytes containing thiophene units have shown promise in enhancing the performance of polymer solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, demonstrating the role of thiophene derivatives in improving device efficiency and stability (Hu et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use in organic electronics, its mechanism of action would involve charge transport through the conjugated system.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(19(24)22-13-5-6-14-15(11-13)27-8-7-26-14)21-12-20(25,16-3-1-9-28-16)17-4-2-10-29-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWQHTZYAQZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
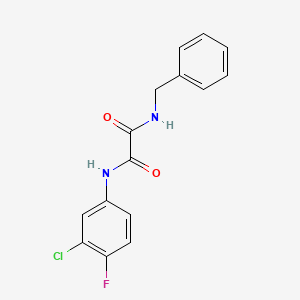
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)
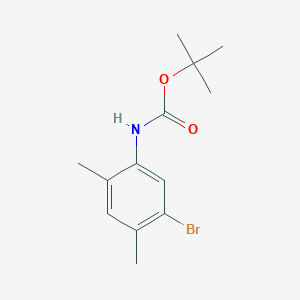
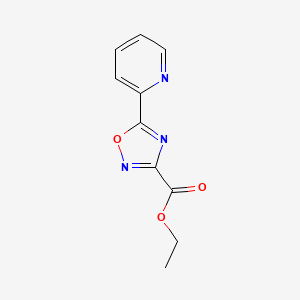
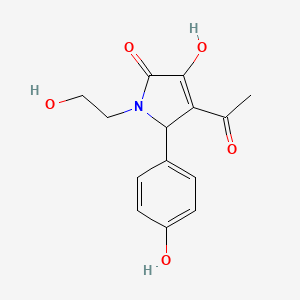
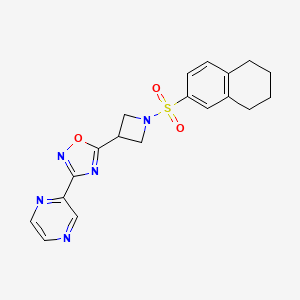
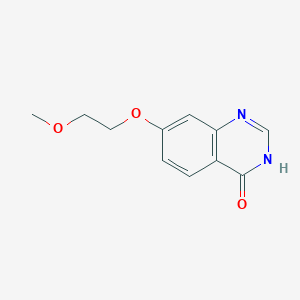

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)
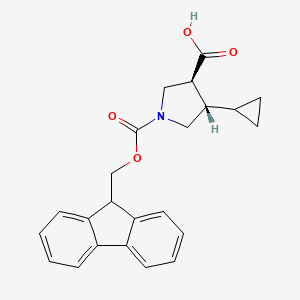
![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)
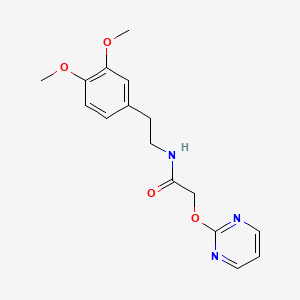
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)
